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molecular formula C11H15BrN2Si B8717202 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-

Cat. No. B8717202
M. Wt: 283.24 g/mol
InChI Key: ZSRYPXGFMUQEPM-UHFFFAOYSA-N
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Patent
US07772246B2

Procedure details

To a solution of 5-bromo-3-iodopyridin-2-amine (B-5-2) (30 g, 0.1 mol) in DMF (600 mL) were added KOAc (29.4 g, 0.3 mol) and LiCl (4.25 g, 0.1 mol). After the mixture was degassed under N2 for 3 times, Pd(OAc)2 (2.24 g, 0.01 mol) was added, and the mixture was degassed again. Then trimethyl-prop-1-ynyl-silane (56 g, 0.5 mol) was added. The resulting mixture was heated to 80-100° C. for 2 days. TLC (EtOAc: Petroleum ether=1:5) showed that the reaction was complete. Excess DMF was removed under reduced pressure. The residue was dissolved in EtOAc (500 mL), washed with saturated aqueous NaCl, dried over Na2SO4 and concentrated to give crude product, which was purified via a silica gel column chromatography (100-200) (Petroleum ether, then EtOAc:Petroleum ether=1:10) to give 5-bromo-3-methyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (B-5-3) (not pure, 5 g, 17.7%) as a brown oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.24 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](I)[C:5]([NH2:8])=[N:6][CH:7]=1.CC([O-])=O.[K+].[Li+].[Cl-].[CH3:17][Si:18]([CH3:23])([CH3:22])[C:19]#[C:20][CH3:21]>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:20]([CH3:21])=[C:19]([Si:18]([CH3:23])([CH3:22])[CH3:17])[NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2,3.4,7.8.9|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)I
Name
KOAc
Quantity
29.4 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
4.25 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
C[Si](C#CC)(C)C
Step Three
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
2.24 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture was degassed again
CUSTOM
Type
CUSTOM
Details
Excess DMF was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (500 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified via a silica gel column chromatography (100-200) (Petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC(=C2C)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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